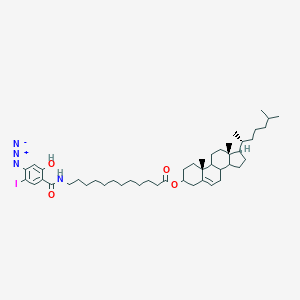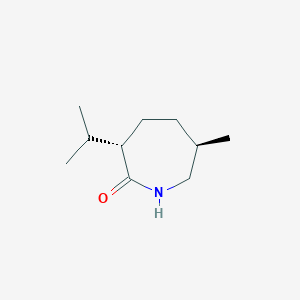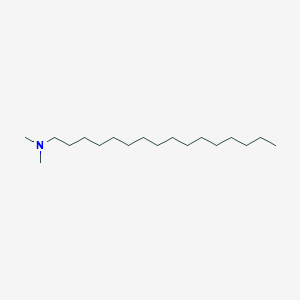
6-Piperidinonicotinic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 6-Piperidinonicotinic acid involves several innovative approaches. One method includes the three-component condensation of 4-piperidinones, 5-pyrazolones, and malononitrile, which proceeds chemically and electrochemically. This process is a convenient one-step means of synthesis for substituted derivatives, with electrochemical reactions offering milder conditions and higher yields (Shestopalov et al., 2002). Additionally, the stereoselective preparation of Teneraic acid, a related compound, through anodic oxidation and cobalt-catalyzed carbonylation, showcases the complexity and precision achievable in synthesizing stereochemically defined piperidinonic acids (Amino et al., 2017).
Molecular Structure Analysis
The molecular structure of 6-Piperidinonicotinic acid and its derivatives is crucial for understanding their reactivity and properties. Structural isomerization studies, such as the transformation of 2-anilinonicotinic acid to 6-anilinonicotinic acids, reveal the formation of new synthons and the importance of hydrogen-bond strength in the molecular arrangement of these compounds (Peng et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of 6-Piperidinonicotinic acid derivatives is highlighted by various synthetic methods and reactions. For instance, the stereoselective synthesis of 2,6-cis- and 2,6-trans-piperidines through organocatalytic aza-Michael reactions demonstrates the flexibility in generating complex piperidine scaffolds with precise stereochemistry (Ying et al., 2011). Additionally, the discovery of antimycobacterial spiro-piperidin-4-ones via an atom-economic and stereoselective synthesis underscores the potential of these compounds in medicinal chemistry (Kumar et al., 2008).
Aplicaciones Científicas De Investigación
6-Piperidinonicotinic acid is a chemical compound with the molecular formula C11H14N2O2 . It is also known by other names such as 6-piperidin-1-yl nicotinic acid, 6-piperidinonicotinic acid, 6-piperidin-1-yl pyridine-3-carboxylic acid, among others .
As for the applications of nicotinic acid derivatives, they have shown high efficacy in treating many diseases . Here are some details:
- Summary of the Application : Nicotinic acid derivatives have been used in the treatment of various diseases. For instance, they have shown effectiveness against diseases such as pneumonia and kidney diseases .
-
- Summary of the Application : 6-Substituted nicotinic acid analogues, which include 6-Piperidinonicotinic acid, have been identified as potent inhibitors of Carbonic Anhydrase III (CAIII) . CAIII is a new pharmacological target for managing dyslipidemia and cancer progression .
- Methods of Application : The activity of 6-substituted nicotinic acid analogs against CAIII was studied using size-exclusion chromatography . The carboxylic acid of the ligand is essential for binding via coordinate bond formation with the Zn +2 ion in the enzyme active site .
- Results or Outcomes : The presence of a hydrophobic group, containing a hydrogen bond acceptor, at position 6 of the pyridine improves activity . For example, 6-(hexyloxy) pyridine-3-carboxylic acid showed significant activity .
-
- Summary of the Application : Piperidine derivatives, including 6-Piperidinonicotinic acid, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
-
- Summary of the Application : Nicotinic acid, a naturally occurring pyridine carboxylic acid, is an essential nutrient for humans and animals, and is used as an antipelagic agent . Industrially, nicotinic acid is produced mainly by oxidation of 5-ethyl-2-methylpyridine with nitric acid . One of the by-products of the process is nitrous oxide, a gas that is difficult to recycle and manage, with a greenhouse effect 300 times stronger than CO2 . A new technology for the industrial production of nicotinic acid is undoubtedly necessary to meet the needs of green chemistry and not burden the environment .
- Methods of Application : The production of nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine, especially focusing on those methods with potential industrial applications .
- Results or Outcomes : The world produced 34,000 t of nicotinic acid (NA) in 2014, 63% of which was intended as a feed additive, 22% as a food additive and for pharmaceutical use, and 15% for industrial applications .
Safety And Hazards
Direcciones Futuras
Piperidine derivatives, including 6-Piperidinonicotinic acid, have significant potential in the field of drug discovery . They play a crucial role in the pharmaceutical industry and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
6-piperidin-1-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPWWMSKVYYSEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383387 | |
| Record name | 6-(Piperidin-1-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Piperidinonicotinic acid | |
CAS RN |
120800-50-2 | |
| Record name | 6-(Piperidin-1-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















